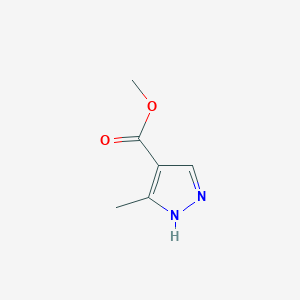

Methyl 3-methyl-1H-pyrazole-4-carboxylate

CAS No.: 23170-45-8

Cat. No.: VC2520399

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23170-45-8 |

|---|---|

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | methyl 5-methyl-1H-pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C6H8N2O2/c1-4-5(3-7-8-4)6(9)10-2/h3H,1-2H3,(H,7,8) |

| Standard InChI Key | CRMIQSQQCPLMIJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1)C(=O)OC |

| Canonical SMILES | CC1=C(C=NN1)C(=O)OC |

Introduction

Chemical Properties and Structure

Molecular Structure and Characteristics

Methyl 3-methyl-1H-pyrazole-4-carboxylate features a five-membered pyrazole ring containing two adjacent nitrogen atoms. The compound has a methyl group at the 3-position and a methyl carboxylate group at the 4-position. This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential for further derivatization.

Physical and Chemical Properties

The compound possesses key physical and chemical properties that determine its behavior in various applications. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 156.14 g/mol |

| CAS Number | 23170-45-8 |

| State at Room Temperature | Solid (inferred) |

| Solubility | Soluble in organic solvents |

| Chemical Characteristics | Contains pyrazole ring with two nitrogen atoms; carboxylate functional group |

The presence of the pyrazole ring with its nitrogen atoms contributes to the compound's ability to participate in hydrogen bonding interactions, while the carboxylate group provides a reactive site for further chemical modifications.

Synthesis Methods

Novel Synthetic Pathways

Recent advances in synthetic methodologies have led to more efficient routes for preparing pyrazole-4-carboxylate derivatives. A notable example from the literature describes a novel two-step synthesis for related compounds such as methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates. This approach involves acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization of the intermediate hydrazones .

For the synthesis of isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, researchers have developed a two-step synthesis comprising acylation of hydrazines with methyl malonyl chloride followed by cyclization with tert-butoxy-bis(dimethylamino)methane . These methods could potentially be adapted for the synthesis of Methyl 3-methyl-1H-pyrazole-4-carboxylate with appropriate modifications to the starting materials.

Comparative Synthesis Strategies

For context, it's valuable to examine synthesis methods for related compounds. The patent literature describes a preparation method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a related compound used as a medical and fine chemical intermediate . This synthesis involves:

-

A substitution/hydrolysis reaction using 2,2-difluoroacetyl halide and α,β-unsaturated ester

-

A condensation/cyclization reaction with methylhydrazine aqueous solution in the presence of a catalyst (sodium or potassium iodide)

-

Recrystallization from a mixture of alcohol solvent and water

This approach addresses challenges with isomer formation and achieves high chemical purity (>99.5%) with good yields (approximately 75%) . While this method is specific to the fluorinated derivative, the core strategy could inform approaches to synthesizing Methyl 3-methyl-1H-pyrazole-4-carboxylate.

Applications in Research and Development

Synthetic Intermediate Applications

Methyl 3-methyl-1H-pyrazole-4-carboxylate serves as an important building block in organic synthesis. The ester functionality provides a convenient handle for further modifications, allowing chemists to create diverse libraries of derivatives with potentially enhanced properties. This versatility makes the compound valuable in developing new molecules for various applications in pharmaceuticals and agrochemicals.

Agricultural Applications

Related pyrazole derivatives have found applications in agricultural chemistry, particularly in herbicide development. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid described in the patent literature is noted as an important intermediate for synthesizing various agricultural chemicals . By extension, Methyl 3-methyl-1H-pyrazole-4-carboxylate may have similar potential in agricultural chemistry applications.

Structure-Activity Relationships

Influence of Substitution Patterns

The biological activity of pyrazole derivatives is significantly influenced by their structural features. Research on related compounds suggests that specific substitution patterns can enhance or modify activity profiles. For example, the position of hydroxy groups (at either the 3- or 5-position) on the pyrazole ring appears to influence binding to targets like PfDHODH, as observed in studies of related compounds .

Comparison with Structural Analogs

Several compounds structurally related to Methyl 3-methyl-1H-pyrazole-4-carboxylate have been studied, providing comparative insights:

These structural analogs differ from Methyl 3-methyl-1H-pyrazole-4-carboxylate in substituent variations, positional isomerism, or additional functional groups, which significantly influence their chemical reactivity and biological activity profiles.

Electronic and Steric Effects

The electronic and steric properties of substituents on the pyrazole ring play crucial roles in determining compound behavior. For instance, the incorporation of specific aryl groups, such as naphthalene-2-yl, 2,4,6-trichlorophenyl, or 4-(trifluoromethyl)phenyl groups, has shown enhanced inhibitory activity against PfDHODH in related 3-hydroxy-1H-pyrazole-4-carboxylates . These observations suggest that similar modifications to Methyl 3-methyl-1H-pyrazole-4-carboxylate might yield derivatives with enhanced biological profiles.

Current Research Developments

Recent Synthetic Advancements

Recent research has focused on developing more efficient and regioselective synthesis methods for pyrazole derivatives. The two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates represents an advancement in the field, offering improved control over regiochemistry . Such methodological improvements could be applied to the synthesis of Methyl 3-methyl-1H-pyrazole-4-carboxylate and its derivatives.

Emerging Biological Applications

Research on the biological activities of pyrazole derivatives continues to uncover new potential applications. The evaluation of pyrazole-4-carboxylate derivatives for antimalarial activity through inhibition of PfDHODH represents one promising direction . By extension, Methyl 3-methyl-1H-pyrazole-4-carboxylate derivatives could be investigated for similar therapeutic applications.

Industrial Process Improvements

Industrial research has focused on optimizing synthetic processes for pyrazole derivatives, as exemplified by the patent for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . This patent addresses challenges such as reducing isomer formation and improving product purity, achieving chemical purity greater than 99.5% with yields around 75% . Similar process improvements could be applied to the industrial synthesis of Methyl 3-methyl-1H-pyrazole-4-carboxylate.

Chemical Reactions and Modifications

Functional Group Transformations

The functional groups present in Methyl 3-methyl-1H-pyrazole-4-carboxylate provide opportunities for various chemical transformations. The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further reactions such as amide formation or reduction to alcohols. These transformations allow for the creation of diverse derivatives with potentially enhanced properties or tailored activities.

Heterocyclic Modifications

The pyrazole core in Methyl 3-methyl-1H-pyrazole-4-carboxylate can be subjected to various modifications to create more complex heterocyclic systems. These might include ring fusions, substitutions at nitrogen atoms, or incorporating the pyrazole into larger molecular frameworks. Such modifications can significantly alter the compound's physical properties and biological activities.

Catalytic Transformations

Modern synthetic methods often employ catalytic approaches to transform compounds like Methyl 3-methyl-1H-pyrazole-4-carboxylate. These might include cross-coupling reactions to introduce aryl or alkyl groups, C-H activations to functionalize specific positions, or catalytic methods for functional group interconversions. These approaches expand the synthetic utility of the compound as a building block in more complex molecular architectures.

Analytical Characterization

Chromatographic Analysis

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for analyzing the purity of compounds like Methyl 3-methyl-1H-pyrazole-4-carboxylate. These techniques can separate the target compound from potential impurities or isomers, providing quantitative information about sample composition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume